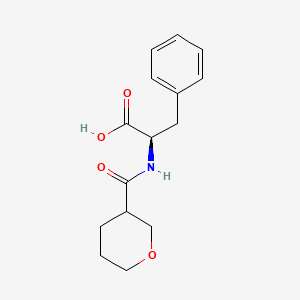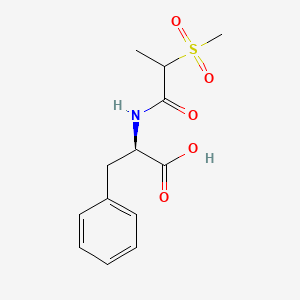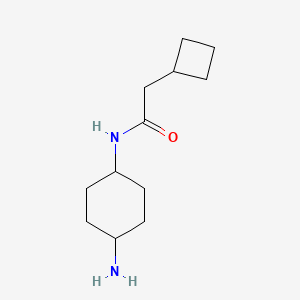![molecular formula C15H18N4O B6629658 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6629658.png)
3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, also known as DABCO-pyrazolo, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo is not fully understood, but it is believed to involve the inhibition of protein kinases and the induction of apoptosis (programmed cell death) in cancer cells. The compound has also been shown to exhibit antioxidant activity, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways involved in cancer development and progression. The compound has also been shown to exhibit antioxidant activity, which may protect cells from oxidative stress and prevent DNA damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapeutics. The compound is also relatively easy to synthesize using a simple one-pot reaction, and it can be used as a building block for the synthesis of MOFs with potential applications in catalysis and materials science.
However, one of the limitations of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo. The compound also exhibits some toxicity towards normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo. One area of research is the development of more potent and selective inhibitors of protein kinases using 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo as a scaffold. Another area of research is the synthesis of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo-based MOFs with improved catalytic activity and selectivity. Finally, further studies are needed to investigate the pharmacokinetics and toxicity of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo in vivo, with the aim of developing new cancer therapeutics with improved efficacy and safety profiles.
Conclusion
In conclusion, 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo is a novel compound with potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The compound exhibits potent anticancer activity and has been shown to inhibit protein kinases and induce apoptosis in cancer cells. However, further studies are needed to investigate its pharmacokinetics and toxicity in vivo, as well as to develop more potent and selective inhibitors of protein kinases using 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo as a scaffold.
Synthesis Methods
3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo can be synthesized using a one-pot, three-component reaction involving 4-hydroxycoumarin, 3-aminopyrazole, and DABCO. The reaction is carried out in the presence of a catalytic amount of acetic acid and a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo.
Scientific Research Applications
3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied as a potential inhibitor of protein kinases, which are enzymes involved in various cellular processes and are often dysregulated in cancer.
In materials science, 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis. 3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanonelo-based MOFs have been shown to exhibit superior catalytic activity compared to traditional catalysts in various reactions, including the conversion of glucose to 5-hydroxymethylfurfural, a valuable chemical intermediate.
Properties
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(13-9-16-19-7-2-1-3-14(13)19)18-8-6-11-4-5-12(10-18)17-11/h1-3,7,9,11-12,17H,4-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSDSRPANXMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC1N2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)

![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)

![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)
![N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629631.png)





